1-Tetracosanoyl-sn-glycero-3-phosphocholine

説明

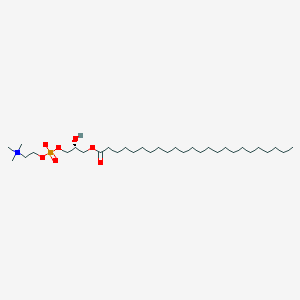

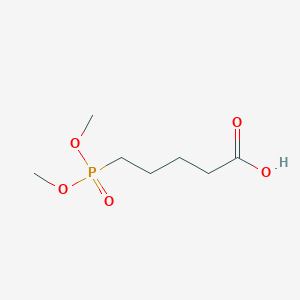

1-Tetracosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 24:0 in which the acyl group is specified as tetracosanoyl and is located at position 1 . It is functionally related to a tetracosanoic acid .

Synthesis Analysis

A solvent-free method for the synthesis of phosphocholines and lyso phosphocholines in excellent yields has been developed employing sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times with the recycling of kieselguhr for further use .Molecular Structure Analysis

The molecular formula of this compound is C32H66NO7P . The average mass is 607.843 Da and the monoisotopic mass is 607.457703 Da .Physical And Chemical Properties Analysis

The compound has 8 H bond acceptors and 2 H bond donors. It has 32 freely rotating bonds. The ACD/LogP value is 7.09. The ACD/LogD values at pH 5.5 and 7.4 are 5.06. The polar surface area is 115 Ų .科学的研究の応用

Structural Characterization in Colloidal Emulsions

1-Tetracosanoyl-sn-glycero-3-phosphocholine contributes to the structural characterization of colloidal emulsions. A study by Schmiele et al. (2016) in "The Journal of Physical Chemistry B" examined the structure of emulsions stabilized by similar phosphocholines, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), focusing on the stabilizer layer covering the emulsion droplets. This research provides insights into the monolayer structure and the interaction of the phosphocholine headgroups at the oil-water interface (Schmiele et al., 2016).

Applications in Spectroscopic Studies and Structural Biology

Phospholipids like this compound are crucial in spectroscopic studies and structural biology. Wu et al. (2010) in "Biochimica et Biophysica Acta" discussed how phospholipid mixtures forming bicelles, similar to DMPC and DIOMPC, are used for studying membrane-bound peptides and soluble protein structures (Wu et al., 2010).

Biocleavage and Metabolic Processes

The study of biocleavage and metabolic processing of phosphocholines is another area of application. Lee et al. (1981) in "Archives of Biochemistry and Biophysics" explored the biocleavage of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, examining enzymes responsible for cleaving specific bonds in these molecules (Lee et al., 1981).

Fourier-Transform Infrared Spectroscopy Studies

Phosphocholines are also studied using Fourier-transform infrared spectroscopy (FTIR). Rudolph and Burke (1987) in "Biochimica et Biophysica Acta" conducted FTIR studies on 1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine and its analogs to understand their polymorphic phase behavior, indicating the utility of these compounds in understanding lipid structures and behaviors (Rudolph & Burke, 1987).

Enzymatic Synthesis in Biochemistry

The enzymatic synthesis of phosphocholines, including 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a significant area of research. Wykle et al. (1980) in "The Journal of Biological Chemistry" investigated the synthesis of such phosphocholines, focusing on the biochemical pathways and enzyme actions involved (Wykle et al., 1980).

作用機序

Target of Action

1-Tetracosanoyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine 24:0 , is a human metabolite . Its primary targets are Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . These targets play crucial roles in cell regulation, gene expression, and are involved in numerous cellular processes such as cell growth and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the activity of HDAC3 and the phosphorylation of STAT3 . This interaction leads to changes in the cell, including the enhancement of histone H3 acetylation and a decrease in HDAC3 expression .

Biochemical Pathways

The affected pathways involve the regulation of gene expression through histone acetylation . By inhibiting HDAC3, the compound prevents the deacetylation of histones, which results in an open chromatin structure and promotes gene transcription . The inhibition of STAT3 phosphorylation disrupts its ability to activate gene transcription .

Result of Action

The compound’s action results in significant cytotoxicity and the induction of apoptosis in cells . This is evidenced by sub-G1 accumulation, an increase in Annexin V positive cells, and caspase activation . These effects suggest that the compound could have potential anticancer properties .

Safety and Hazards

No special measures are required for handling this compound. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

特性

IUPAC Name |

[(2R)-2-hydroxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJMUADLQLZAGH-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107420 | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(24:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

325171-59-3 | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325171-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

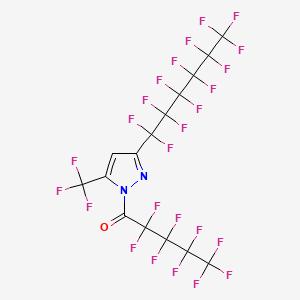

![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)

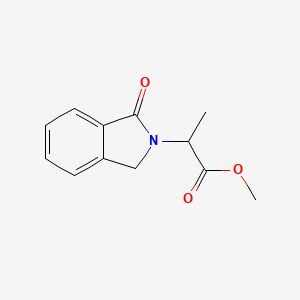

![2-[(Dimethylamino)methylene]-3-(3,4-methylenedioxyphenyl)-3-oxo-propanenitrile](/img/structure/B3043975.png)